molecular formula C31H27BrO3S B1671058 Ertiprotafib CAS No. 251303-04-5

Ertiprotafib

Katalognummer: B1671058
CAS-Nummer: 251303-04-5
Molekulargewicht: 559.5 g/mol
InChI-Schlüssel: FONCZICQWCUXEB-RUZDIDTESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ertiprotafib ist eine niedermolekulare Verbindung, die zu einer neuartigen Klasse von Insulin-Sensibilisatoren gehört, die zur Behandlung von Typ-2-Diabetes entwickelt wurden. Es wirkt hauptsächlich als Inhibitor der Protein-Tyrosin-Phosphatase 1B (PTP1B), einem wichtigen Enzym, das an der Regulation der Insulin-Signalwege beteiligt ist . This compound hat in präklinischen Studien vielversprechende Ergebnisse gezeigt, da es die Blutzuckerkontrolle und das Lipidprofil in insulinresistenten Nagetiermodellen verbessern kann .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschten Substituenten einzuführen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um hohe Ausbeuten und Reinheit zu erreichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Herstellung optimiert. Dazu gehören die Verwendung von automatisierten Reaktoren, kontinuierlichen Durchflussverfahren und strengen Qualitätskontrollmaßnahmen, um Konsistenz und Skalierbarkeit zu gewährleisten. Das Endprodukt wird mit Techniken wie Kristallisation, Chromatographie und Umkristallisation gereinigt, um die gewünschte pharmazeutische Qualität zu erreichen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ertiprotafib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure consistency and scalability. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the required pharmaceutical grade .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ertiprotafib unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Haupterzeugnisse

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die weiter auf ihre biologische Aktivität und potenzielle therapeutische Anwendungen untersucht werden können .

Wissenschaftliche Forschungsanwendungen

Key Findings on Mechanism:

  • Aggregation Induction : Ertiprotafib causes PTP1B aggregation, impacting its functional efficacy .
  • Dual Agonism : It also activates peroxisome proliferator-activated receptors (PPAR) alpha and gamma, which are crucial for lipid metabolism and insulin sensitivity .
  • Insulin Sensitization : In rodent models, this compound improved glycemic control and lipid profiles by lowering fasting blood glucose and insulin levels .

Clinical Research

This compound progressed to phase II clinical trials for type 2 diabetes treatment but was discontinued due to adverse effects and inadequate efficacy. However, the compound's pharmacological profile suggests multiple mechanisms of action that could be leveraged in future drug development efforts.

Case Studies and Research Insights:

  • Rodent Models : Studies demonstrated that this compound significantly lowered fasting blood glucose and improved lipid profiles in insulin-resistant rodent models. This effect was attributed to both PTP1B inhibition and PPAR activation .
  • Potential for Cancer Treatment : Recent research indicates that PTP1B inhibitors like this compound may have applications in breast cancer treatment due to their role in regulating signaling pathways involved in tumorigenesis .

Comparative Data Table

Application AreaMechanism of ActionClinical Status
Type 2 DiabetesPTP1B inhibition; PPAR alpha/gamma activationPhase II trials (discontinued)
Lipid MetabolismReduction of triglycerides and free fatty acidsPreclinical studies
Cancer TreatmentPotential PTP1B inhibition effects on tumorsUnder investigation

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Ertiprotafib ist in seinem dualen Wirkmechanismus einzigartig, da es sowohl PTP1B als auch PPAR-Rezeptoren angreift. Zu ähnlichen Verbindungen gehören:

Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, mehrere an der Glukose- und Lipidverstoffwechslung beteiligte Signalwege anzusprechen, was es zu einem vielversprechenden Kandidaten für die Behandlung von Typ-2-Diabetes und verwandten Stoffwechselstörungen macht .

Biologische Aktivität

Ertiprotafib is a compound developed primarily for the treatment of type 2 diabetes, classified as a novel insulin sensitizer. Its biological activity is characterized by multiple mechanisms, including the inhibition of protein tyrosine phosphatase 1B (PTP1B) and activation of peroxisome proliferator-activated receptors (PPARs). This article delves into the detailed biological activities of this compound, supported by data tables and relevant research findings.

This compound exhibits a complex mechanism of action involving:

  • Inhibition of PTP1B : this compound acts as a non-competitive inhibitor of PTP1B, which is crucial for regulating insulin signaling. Studies indicate that it induces aggregation of PTP1B rather than blocking its active site directly, leading to decreased enzymatic activity and improved insulin sensitivity in various animal models .
  • Activation of PPARs : The compound activates both PPARα and PPARγ, which are involved in lipid metabolism and glucose homeostasis. This dual agonistic action contributes to its efficacy in lowering blood glucose levels and improving lipid profiles .

In Vivo Studies

This compound has been evaluated in several rodent models to assess its pharmacological effects:

  • Glycemic Control : In insulin-resistant rodent models, treatment with this compound resulted in significant reductions in fasting blood glucose and insulin levels. For instance, a study reported that mice treated with this compound showed normalized fasting glucose levels after just four days of administration .
  • Lipid Profile Improvement : Alongside glycemic control, this compound treatment led to decreased serum triglyceride and free fatty acid levels. This suggests a beneficial impact on lipid metabolism, likely mediated by PPAR activation .

Case Study Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceModel UsedDose (mg/kg/day)Fasting Glucose ReductionInsulin Level ChangeLipid Profile Improvement
Zucker fa/fa Rats25SignificantDecreasedTriglycerides reduced
ob/ob Mice25SignificantDecreasedFree fatty acids reduced
Insulin-resistant Rats5-25SignificantDecreasedOverall lipid profile improved

Clinical Implications

This compound progressed to clinical trials for type 2 diabetes treatment but was eventually discontinued due to insufficient efficacy and dose-limiting adverse effects observed in some patients . Despite this setback, the compound's unique mechanism provides insights into potential pathways for developing more effective PTP1B inhibitors.

Eigenschaften

IUPAC Name

(2R)-2-[4-(9-bromo-2,3-dimethylbenzo[f][1]benzothiol-4-yl)-2,6-dimethylphenoxy]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27BrO3S/c1-17-14-22(15-18(2)29(17)35-25(31(33)34)16-21-10-6-5-7-11-21)27-23-12-8-9-13-24(23)28(32)30-26(27)19(3)20(4)36-30/h5-15,25H,16H2,1-4H3,(H,33,34)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONCZICQWCUXEB-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(CC2=CC=CC=C2)C(=O)O)C)C3=C4C(=C(SC4=C(C5=CC=CC=C53)Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1O[C@H](CC2=CC=CC=C2)C(=O)O)C)C3=C4C(=C(SC4=C(C5=CC=CC=C53)Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179814
Record name Ertiprotafib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

559.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The complete mechanism of action for ertiprotafib and related compounds in vivo may involve multiple independent mechanisms, including (but not necessarily limited to) PTP1b inhibition and dual PPARalpha/PPARgamma agonism.
Record name Ertiprotafib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06521
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

251303-04-5
Record name Ertiprotafib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251303045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ertiprotafib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06521
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ertiprotafib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERTIPROTAFIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TPM2EB426
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ertiprotafib
Reactant of Route 2
Ertiprotafib
Reactant of Route 3
Reactant of Route 3
Ertiprotafib
Reactant of Route 4
Ertiprotafib
Reactant of Route 5
Ertiprotafib
Reactant of Route 6
Ertiprotafib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.